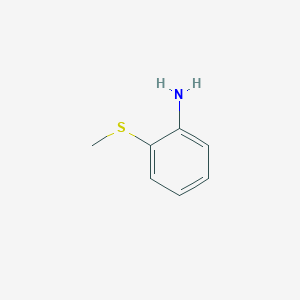

2-(Methylthio)aniline

Overview

Description

Mechanism of Action

Target of Action

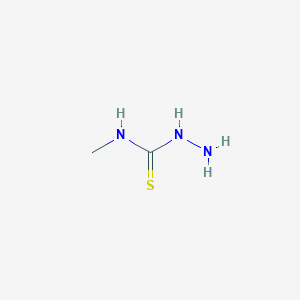

2-(Methylthio)aniline, also known as 2-(Methylmercapto)aniline or 2-Aminothioanisole , is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Mode of Action

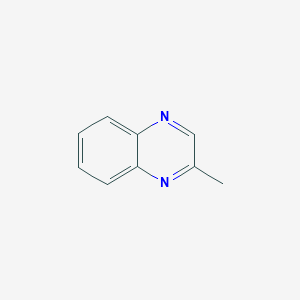

It is known to be involved in the selective β-modification of n-methylated amino acids . The decreased reactivity of this compound in comparison with the 8-aminoquinoline (AQ) directing group allows for selective monoarylations .

Biochemical Pathways

This compound is involved in the selective β-modification of N-methylated amino acids . This process is part of the broader biochemical pathways of amino acid modification.

Result of Action

It is known to be involved in the selective β-modification of n-methylated amino acids .

Action Environment

It is known that the compound may discolor greatly on storage , suggesting that factors such as light, temperature, and storage conditions could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

2-(Methylthio)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in detoxification processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of reactive intermediates that may have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of reactive intermediates formed during the metabolism of this compound .

Metabolic Pathways

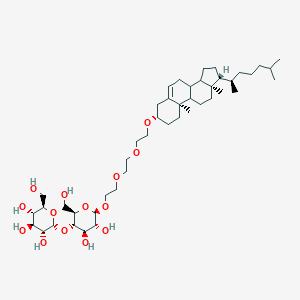

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation to form sulfoxides and sulfones, which are further metabolized to various products. These metabolic transformations can influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s localization and its overall biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization. For instance, in the mitochondria, it can affect the electron transport chain and oxidative phosphorylation, leading to changes in cellular energy metabolism. Additionally, post-translational modifications such as phosphorylation and ubiquitination can direct this compound to specific compartments, influencing its activity and function .

Preparation Methods

2-(Methylthio)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitroanisole with hydrogen sulfide in the presence of a catalyst to form this compound . Another method includes the reduction of 2-nitrothioanisole using iron powder and hydrochloric acid . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

2-(Methylthio)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen sulfide, iron powder, hydrochloric acid, hydrogen peroxide, and m-chloroperbenzoic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylthio)aniline has several scientific research applications:

Comparison with Similar Compounds

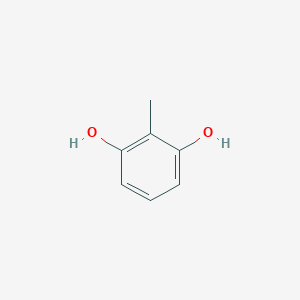

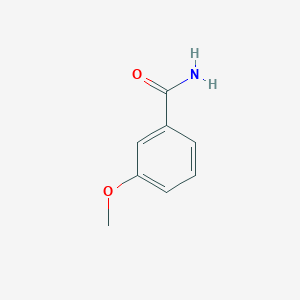

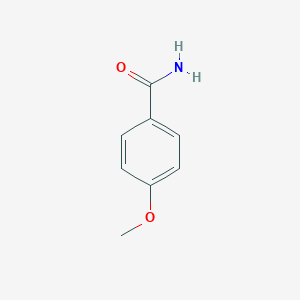

2-(Methylthio)aniline can be compared with other similar compounds such as:

2-(Phenylthio)aniline: Similar structure but with a phenylthio group instead of a methylthio group.

2-Aminothiophenol: Contains a thiol group instead of a methylthio group.

4-(Methylthio)aniline: The methylthio group is attached at the para position relative to the amino group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents on the benzene ring .

Properties

IUPAC Name |

2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRPQQSADOCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183986 | |

| Record name | 2-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-53-3 | |

| Record name | 2-(Methylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2987-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2987-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

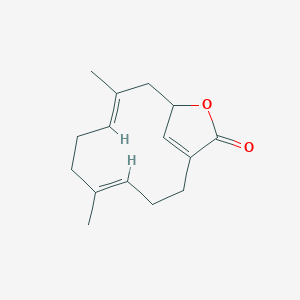

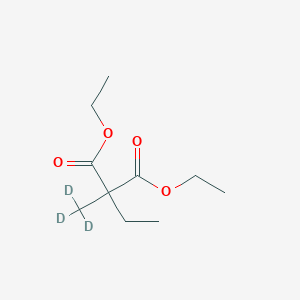

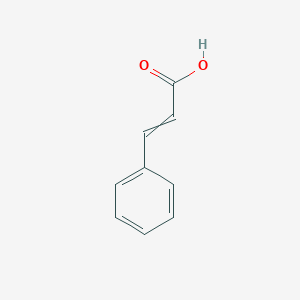

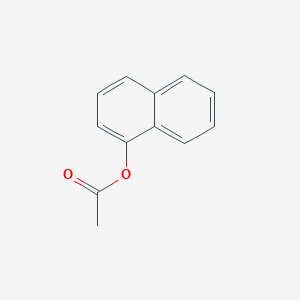

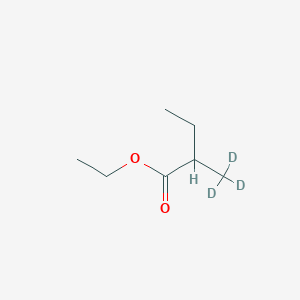

Feasible Synthetic Routes

Q1: What is the significance of 2-(methylthio)aniline in C–H activation reactions?

A1: this compound functions as an effective directing group in palladium-catalyzed C–H activation reactions. [, , , , , ] This enables the selective functionalization of otherwise unreactive C–H bonds, providing access to complex molecules from readily available starting materials.

Q2: How does the reactivity of this compound compare to other directing groups like 8-aminoquinoline?

A2: While both MTA and 8-aminoquinoline can direct palladium catalysts, MTA generally exhibits lower reactivity. [, ] This allows for selective mono-arylations, minimizing the formation of undesired bis-arylated byproducts.

Q3: Can you provide examples of reactions where this compound acts as a directing group?

A3: Certainly! MTA has been successfully employed in various reactions, including:

- β-C-H arylation, alkylation, benzylation, and methoxylation of carbazole derivatives: This provides a route to C2, C3, and C4 functionalized carbazoles, compounds with significant applications in materials science and medicinal chemistry. []

- Diastereoselective sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides: This method enables the construction of anti-β-acyloxy amides, featuring vicinal stereocenters with a high degree of stereocontrol. []

- Regioselective C–H arylation and alkylation of thiophene- and furan-2-carboxamides at the C-3 position: This strategy allows for the late-stage functionalization of heterocycles, important building blocks in drug discovery. []

- C-H functionalization of peptides via cyclic aminal intermediates: This approach provides a powerful tool for the modification of peptides, which are central to numerous biological processes. []

- Copper promoted, directed sulfenylation and phenoxylation of benzamide C−H bonds: This methodology enables the introduction of sulfur and oxygen functionalities onto aromatic rings, leading to valuable compounds for various applications. []

Q4: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A4:

- Spectroscopic data: this compound shows characteristic peaks in NMR and IR spectroscopy. [, , ] For instance, the methyl group attached to sulfur typically appears as a singlet around 2.4 ppm in the 1H NMR spectrum, while the aromatic protons resonate in the region of 6.5-7.5 ppm. [, ]

Q5: How does the presence of the methylthio group influence the properties of this compound?

A5: The methylthio group impacts both the electronic and steric properties of the aniline derivative. The sulfur atom can participate in coordination with metal centers, facilitating C-H activation. [, , ] Furthermore, the steric bulk of the methylthio group can influence the regioselectivity and diastereoselectivity of the reactions. [, ]

Q6: Has the structure of this compound been modified to explore structure-activity relationships?

A6: Yes, researchers have investigated the impact of structural modifications on the reactivity and selectivity of MTA. For example, replacing the methyl group with a phenyl group alters the steric environment around the sulfur atom, influencing its coordinating ability and ultimately affecting the reaction outcome. []

Q7: Have computational methods been applied to study this compound and its reactions?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and reactivity of MTA and its derivatives. [, , ] These studies provide valuable insights into reaction mechanisms and help rationalize experimental observations.

Q8: What are the environmental considerations associated with this compound?

A8: While specific studies on the environmental impact of MTA are limited in the provided papers, it's crucial to consider potential ecotoxicological effects and explore strategies for waste minimization and recycling during its synthesis and application. []

Q9: Are there analytical techniques for detecting and quantifying this compound?

A9: Various analytical methods, including NMR, IR, and mass spectrometry, can be used to characterize and quantify MTA. [, ] Additionally, techniques like gas chromatography and high-performance liquid chromatography can be employed, especially when analyzing complex reaction mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.